molecular formula C25H22BrNO4 B14907403 (S)-4-(3-Bromo-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-butyric acid

(S)-4-(3-Bromo-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-butyric acid

Cat. No.: B14907403
M. Wt: 480.3 g/mol
InChI Key: MTAPSYJBXWXRTR-QHCPKHFHSA-N
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Description

(S)-4-(3-Bromo-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-butyric acid is a complex organic compound known for its unique structural properties It features a brominated phenyl group and a fluorenylmethoxycarbonyl (Fmoc) protected amino acid moiety

Preparation Methods

The synthesis of (S)-4-(3-Bromo-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-butyric acid typically involves multiple steps, starting with the bromination of a phenyl ring. The Fmoc group is introduced to protect the amino acid during the synthesis process. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions while maintaining stringent control over reaction parameters to ensure consistency and quality.

Chemical Reactions Analysis

(S)-4-(3-Bromo-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-butyric acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the brominated phenyl ring, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(S)-4-(3-Bromo-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-butyric acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving protein interactions and enzyme mechanisms.

    Industry: It may be used in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-4-(3-Bromo-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-butyric acid involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated phenyl group and the Fmoc-protected amino acid moiety play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include signal transduction, metabolic processes, or structural modifications of target molecules.

Comparison with Similar Compounds

(S)-4-(3-Bromo-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-butyric acid can be compared with other similar compounds, such as:

  • (S)-4-(3-Chloro-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-butyric acid
  • (S)-4-(3-Iodo-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-butyric acid

These compounds share similar structural features but differ in the halogen substituent on the phenyl ring. The uniqueness of this compound lies in its specific bromine substitution, which can influence its reactivity and interactions in various applications.

Properties

Molecular Formula

C25H22BrNO4

Molecular Weight

480.3 g/mol

IUPAC Name

(2S)-4-(3-bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid

InChI

InChI=1S/C25H22BrNO4/c26-17-7-5-6-16(14-17)12-13-23(24(28)29)27-25(30)31-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-11,14,22-23H,12-13,15H2,(H,27,30)(H,28,29)/t23-/m0/s1

InChI Key

MTAPSYJBXWXRTR-QHCPKHFHSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC4=CC(=CC=C4)Br)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=CC(=CC=C4)Br)C(=O)O

Origin of Product

United States

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